molecular formula C9H6Br2F2O2 B1409891 Methyl 2,4-dibromo-3,5-difluorophenylacetate CAS No. 1806350-60-6

Methyl 2,4-dibromo-3,5-difluorophenylacetate

Cat. No.: B1409891
CAS No.: 1806350-60-6
M. Wt: 343.95 g/mol
InChI Key: JAUUILMBLLLPLL-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromo-3,5-difluorophenylacetate is an organic compound with the molecular formula C9H6Br2F2O2 It is a derivative of phenylacetate, characterized by the presence of bromine and fluorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dibromo-3,5-difluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the following steps:

    Bromination: The starting material, phenylacetate, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 2 and 4 positions.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) to introduce fluorine atoms at the 3 and 5 positions.

    Esterification: The final step involves esterification of the intermediate with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dibromo-3,5-difluorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The compound can be reduced to form corresponding phenylacetate derivatives with fewer halogen atoms.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Chlorine (Cl2) or iodine (I2) in the presence of a Lewis acid catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution Products: Various substituted phenylacetates depending on the reagents used.

    Reduction Products: Phenylacetate derivatives with fewer halogen atoms.

    Oxidation Products: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2,4-dibromo-3,5-difluorophenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,4-dibromo-3,5-difluorophenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, thereby modulating their activity.

Comparison with Similar Compounds

  • Methyl 2,3-dibromo-4,5-difluorophenylacetate
  • Methyl 2,4-dibromo-3,6-difluorophenylacetate
  • Methyl 2,4-dibromo-6-fluorophenylacetate

Comparison: Methyl 2,4-dibromo-3,5-difluorophenylacetate is unique due to the specific positioning of bromine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 2-(2,4-dibromo-3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O2/c1-15-6(14)3-4-2-5(12)8(11)9(13)7(4)10/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUUILMBLLLPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1Br)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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